molecular formula C15H11F3O2 B1294417 4'-Methoxy-3-(trifluoromethyl)benzophenone CAS No. 845-05-6

4'-Methoxy-3-(trifluoromethyl)benzophenone

Cat. No.: B1294417
CAS No.: 845-05-6
M. Wt: 280.24 g/mol
InChI Key: MJDGFIOMTNMZTJ-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(trifluoromethyl)benzophenone is an organic compound that features both a methoxy group and a trifluoromethyl group attached to a benzophenone core. The presence of these functional groups imparts unique chemical properties to the compound, such as increased stability, hydrophobicity, and significant electronic effects .

Safety and Hazards

“4’-Methoxy-3-(trifluoromethyl)benzophenone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methoxy-3-(trifluoromethyl)benzophenone can be synthesized through the reaction of 3-(trifluoromethyl)benzoyl chloride with anisole. The reaction typically involves the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for 4’-Methoxy-3-(trifluoromethyl)benzophenone often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(trifluoromethyl)benzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Methoxy-3-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(trifluoromethyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the methoxy group can modulate its electronic properties. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)benzophenone:

Uniqueness

4’-Methoxy-3-(trifluoromethyl)benzophenone is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and enhance its versatility in various applications .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-7-5-10(6-8-13)14(19)11-3-2-4-12(9-11)15(16,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGFIOMTNMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233490
Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845-05-6
Record name (4-Methoxyphenyl)[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methoxy-3-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxy-3-(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.529
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 3-(trifluoromethyl)benzoyl chloride (2.086 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. overnight. The reaction mixture was treated in the same manner as described in Example 120 to obtain 719 mg of the title compound (yield: 26%).
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1.081 g
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26%

Synthesis routes and methods III

Procedure details

Aluminium chloride (15.5 g) was added over 2 hours in small portions to an ice-cooled solution of 3-trifluoromethylbenzoyl chloride (21.7 g) and anisole (12.5 g) in dichloromethane. After a further 2 hours at room temperature, the mixture was poured on to ice, extracted with dichloromethane and the extracts washed with water and dried (MgSO4). Removal of solvent gave a solid which was recrystallised first from light petrol (b.p. 60°-80°) and then from ethanol-water, giving white prisms of the ketone, m.p. 62.5°-63.5°, (17.5 g, 60%).
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15.5 g
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